![molecular formula C17H15ClF3N3S B4669455 4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone](/img/structure/B4669455.png)
4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone
Overview
Description
4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of butanone, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cellular metabolism. This inhibition leads to a disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-viral, and anti-bacterial activity, this compound has also been found to exhibit anti-inflammatory and anti-oxidant activity. It has also been studied for its potential applications in neurodegenerative disease research, where it has been found to exhibit neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone in lab experiments is its broad range of potential applications. This compound has been found to exhibit activity against a variety of different disease targets, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Like many other compounds with anti-tumor activity, 4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone can be toxic to healthy cells at high concentrations.
Future Directions
There are many potential future directions for research involving 4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone. One area of interest is the development of new drug formulations that can improve the efficacy and safety of this compound for use in humans. Another area of interest is the identification of new disease targets that can be targeted by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific research areas.
Scientific Research Applications
4-chloro-1-(4-fluorophenyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone has been studied for its potential applications in a range of scientific research areas. One such area is cancer research, where this compound has been found to exhibit anti-tumor activity. It has also been studied for its potential applications in infectious disease research, where it has been found to exhibit anti-viral and anti-bacterial activity.
properties
IUPAC Name |
1-[(E)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-(2,4-difluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3S/c18-9-1-2-15(11-3-5-12(19)6-4-11)23-24-17(25)22-16-8-7-13(20)10-14(16)21/h3-8,10H,1-2,9H2,(H2,22,24,25)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBXQNLNFMUKM-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC(=S)NC2=C(C=C(C=C2)F)F)CCCCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NC(=S)NC2=C(C=C(C=C2)F)F)/CCCCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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